Cas no 1260898-07-4 (4-(propan-2-yl)cyclohexylhydrazine)

4-(propan-2-yl)cyclohexylhydrazine 化学的及び物理的性質
名前と識別子
-
- 1-(4-ISOPROPYLCYCLOHEXYL)HYDRAZINE
- [4-(propan-2-yl)cyclohexyl]hydrazine
- Hydrazine, [4-(1-methylethyl)cyclohexyl]-
- 4-(propan-2-yl)cyclohexylhydrazine
-
- MDL: MFCD09745664
- インチ: 1S/C9H20N2/c1-7(2)8-3-5-9(11-10)6-4-8/h7-9,11H,3-6,10H2,1-2H3
- InChIKey: IPSVURDOTSHEPL-UHFFFAOYSA-N
- ほほえんだ: N(C1CCC(C(C)C)CC1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 104
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38
4-(propan-2-yl)cyclohexylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-274751-0.25g |
[4-(propan-2-yl)cyclohexyl]hydrazine |
1260898-07-4 | 0.25g |
$131.0 | 2023-09-10 | ||
Enamine | EN300-274751-1g |
[4-(propan-2-yl)cyclohexyl]hydrazine |
1260898-07-4 | 1g |
$142.0 | 2023-09-10 | ||
Enamine | EN300-274751-0.1g |
[4-(propan-2-yl)cyclohexyl]hydrazine |
1260898-07-4 | 0.1g |
$125.0 | 2023-09-10 | ||
Ambeed | A1086261-1g |
1-(4-Isopropylcyclohexyl)hydrazine |
1260898-07-4 | 95% | 1g |
$1199.0 | 2024-04-25 | |
Enamine | EN300-274751-0.05g |
[4-(propan-2-yl)cyclohexyl]hydrazine |
1260898-07-4 | 0.05g |
$119.0 | 2023-09-10 | ||
Enamine | EN300-274751-2.5g |
[4-(propan-2-yl)cyclohexyl]hydrazine |
1260898-07-4 | 2.5g |
$277.0 | 2023-09-10 | ||
Enamine | EN300-274751-0.5g |
[4-(propan-2-yl)cyclohexyl]hydrazine |
1260898-07-4 | 0.5g |
$136.0 | 2023-09-10 | ||
Enamine | EN300-274751-10.0g |
[4-(propan-2-yl)cyclohexyl]hydrazine |
1260898-07-4 | 10.0g |
$7128.0 | 2023-03-01 | ||
Enamine | EN300-274751-1.0g |
[4-(propan-2-yl)cyclohexyl]hydrazine |
1260898-07-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-274751-5.0g |
[4-(propan-2-yl)cyclohexyl]hydrazine |
1260898-07-4 | 5.0g |
$4806.0 | 2023-03-01 |
4-(propan-2-yl)cyclohexylhydrazine 関連文献
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
4-(propan-2-yl)cyclohexylhydrazineに関する追加情報
Introduction to 4-(propan-2-yl)cyclohexylhydrazine (CAS No. 1260898-07-4) in Modern Chemical Research
4-(propan-2-yl)cyclohexylhydrazine, identified by the chemical abstracts service number 1260898-07-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This hydrazine derivative features a cyclohexyl backbone substituted with an isopropyl group, making it a versatile intermediate in the development of novel therapeutic agents. The unique structural configuration of this molecule imparts distinct chemical properties that have been leveraged in various synthetic pathways, particularly in the construction of heterocyclic scaffolds and the exploration of novel drug candidates.
The compound’s relevance has been underscored by recent advancements in medicinal chemistry, where its hydrazine moiety serves as a critical pharmacophore in the design of molecules targeting neurological and inflammatory disorders. In particular, studies have highlighted its potential in modulating enzyme activity and receptor interactions, which are pivotal in the pathophysiology of conditions such as neurodegeneration and chronic inflammation. The cyclohexyl ring, a common structural motif in biologically active compounds, contributes to the molecule’s lipophilicity and metabolic stability, enhancing its suitability for oral administration and systemic distribution.
Recent research has demonstrated the utility of 4-(propan-2-yl)cyclohexylhydrazine as a precursor in the synthesis of imidazolidinone derivatives, which have shown promise as kinase inhibitors. The hydrazine group can undergo condensation reactions with carbonyl compounds to form Schiff bases, which can further cyclize into imidazolidinones—a class of compounds known for their broad spectrum of biological activities. These derivatives have been investigated for their potential in treating cancers, infectious diseases, and metabolic disorders, underscoring the importance of 4-(propan-2-yl)cyclohexylhydrazine as a building block.
Moreover, the compound’s reactivity has been exploited in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at specific positions within the molecule. Such modifications have led to the discovery of novel analogs with enhanced pharmacological profiles. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling has been employed to introduce aryl or heteroaryl groups adjacent to the hydrazine moiety, resulting in compounds with improved binding affinity to biological targets. These findings highlight the compound’s adaptability in synthetic chemistry and its potential for generating structurally diverse libraries for drug discovery.
The pharmacokinetic properties of 4-(propan-2-yl)cyclohexylhydrazine have also been subjects of investigation. Studies indicate that the compound exhibits moderate solubility in both water and organic solvents, facilitating its use in formulation development for various delivery systems. Additionally, preliminary toxicological assessments suggest that it possesses a reasonable safety profile at therapeutic doses, although further studies are warranted to fully characterize its metabolic fate and potential side effects. These attributes make it an attractive candidate for further development into clinical candidates.
In conclusion, 4-(propan-2-yl)cyclohexylhydrazine (CAS No. 1260898-07-4) represents a valuable scaffold in modern pharmaceutical research. Its unique structural features enable diverse synthetic manipulations, leading to biologically active derivatives with potential therapeutic applications across multiple disease areas. As research continues to uncover new synthetic methodologies and pharmacological targets, this compound is poised to play an increasingly significant role in the discovery and development of next-generation medicines.
1260898-07-4 (4-(propan-2-yl)cyclohexylhydrazine) 関連製品
- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)
- 1638760-94-7({2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine)
- 1303973-00-3((3-fluoro-4-piperidyl)methanol)
- 237406-38-1(6-{2-(4-sulfamoylphenyl)ethylcarbamoyl}pyridine-2-carboxylic acid)
- 89226-50-6(Manidipine)
- 1023351-28-1(N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide)
- 1361796-81-7(2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)
- 1594040-31-9(5-bromo-3-methylfuran-2-carbaldehyde)
- 1496064-53-9(3-amino-4-(5-chloropyridin-2-yl)sulfanylbenzoic acid)
- 312949-16-9(1H-Indole,5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-)
